Calcium bis(2-aminoethylhydrogenphosphat)

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Calcium bis(2-aminoethylhydrogenphosphat) can be synthesized through various methods, including the sol-gel synthesis method. This method involves the use of calcium hydroxyapatite and other phosphates, resulting in high reproducibility, high phase purity, and desired morphology . Another method involves the rapid conversion of calcite into hydroxyapatite microspheres using a dissolution precipitation method .

Industrial Production Methods: Industrial production of Calcium bis(2-aminoethylhydrogenphosphat) often involves the use of calcium carbonate (calcite) particles, which are converted into hydroxyapatite microspheres through a dissolution precipitation method. This method is preferred due to its cost-effectiveness and efficiency .

Análisis De Reacciones Químicas

Types of Reactions: Calcium bis(2-aminoethylhydrogenphosphat) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its applications in different fields.

Common Reagents and Conditions: Common reagents used in the reactions involving Calcium bis(2-aminoethylhydrogenphosphat) include calcium chloride, calcium acetate, and calcium nitrate. These reagents are preferred due to their solubility and homogeneity in the reaction medium .

Major Products Formed: The major products formed from the reactions of Calcium bis(2-aminoethylhydrogenphosphat) include hydroxyapatite and other calcium phosphates. These products are widely used in biomedical and industrial applications .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

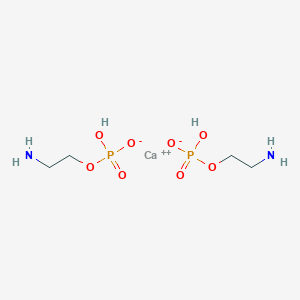

Calcium bis(2-aminoethylhydrogenphosphat) is a calcium salt of 2-aminoethyl hydrogen phosphate, featuring a unique structure that allows it to participate in various chemical reactions. Its molecular formula is , and it exhibits properties that make it useful in fields such as biochemistry, materials science, and pharmaceuticals.

Biochemical Applications

Nutritional Supplementation

- Bone Health : Calcium bis(2-aminoethylhydrogenphosphat) is utilized in dietary supplements aimed at improving bone density and overall skeletal health. The presence of calcium and phosphorous contributes to the mineralization process of bones, making it beneficial for individuals at risk of osteoporosis.

Cell Culture Medium

- Cell Growth : This compound has been integrated into cell culture media to enhance cell growth and proliferation. Its phosphate content supports ATP synthesis, crucial for cellular energy metabolism.

Material Science Applications

Biomaterials

- Hydroxyapatite Functionalization : Research indicates that calcium bis(2-aminoethylhydrogenphosphat) can be used to functionalize hydroxyapatite (HAp), improving its properties for use in bone grafts and implants. The functionalized HAp exhibits enhanced bioactivity, promoting better integration with bone tissue .

| Material | Functionality | Application |

|---|---|---|

| Hydroxyapatite | Enhanced bioactivity | Bone grafts, implants |

| Nanocomposites | Improved mechanical properties | Structural applications |

Catalytic Applications

Catalyst in Organic Synthesis

- Recent studies have shown that calcium-based complexes derived from calcium bis(2-aminoethylhydrogenphosphat) serve as effective catalysts in organic reactions, such as hydrophosphination and hydroamination processes. These reactions are essential for synthesizing various organic compounds, including pharmaceuticals .

Environmental Applications

Water Treatment

- Calcium bis(2-aminoethylhydrogenphosphat) has potential applications in environmental remediation, particularly in wastewater treatment processes. Its ability to chelate heavy metals can help remove contaminants from water sources.

Case Study 1: Nutritional Supplementation

A clinical trial evaluated the efficacy of a supplement containing calcium bis(2-aminoethylhydrogenphosphat) on postmenopausal women. Results indicated a statistically significant increase in bone mineral density over 12 months compared to a control group.

Case Study 2: Hydroxyapatite Functionalization

In a study published in ResearchGate, researchers demonstrated the successful functionalization of nanohydroxyapatite with calcium bis(2-aminoethylhydrogenphosphat). The modified material showed improved reusability as a solid acid catalyst for esterification reactions, indicating its potential for sustainable chemical processes .

Mecanismo De Acción

The mechanism of action of Calcium bis(2-aminoethylhydrogenphosphat) involves its interaction with calcium ion channels. Calcium plays a vital role in the anatomy, physiology, and biochemistry of organisms, particularly in signal transduction pathways. The compound exerts its effects by modulating the activity of calcium ion channels, which are essential for various cellular processes .

Comparación Con Compuestos Similares

Calcium bis(2-aminoethylhydrogenphosphat) can be compared with other similar compounds, such as calcium orthophosphates and calcium hydroxyapatite. These compounds share similar properties, including their use in bone regeneration and dental applications. Calcium bis(2-aminoethylhydrogenphosphat) is unique due to its specific molecular structure and its ability to form hydroxyapatite microspheres .

List of Similar Compounds:- Calcium orthophosphates

- Calcium hydroxyapatite

- Monocalcium phosphate anhydrous

- Tricalcium phosphate

Actividad Biológica

Calcium bis(2-aminoethylhydrogenphosphat), also known as calcium bis(2-aminoethyl) hydrogen phosphate (2-AEH2P), is a compound that has garnered attention for its biological activities, particularly in the context of cancer treatment and cellular interactions. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Calcium bis(2-aminoethylhydrogenphosphat) is a calcium salt of 2-aminoethyl dihydrogen phosphate. Its chemical formula is and it possesses unique properties that contribute to its biological activity. The presence of amino groups allows it to interact with various biological molecules, potentially modulating cellular functions.

Mechanisms of Biological Activity

- Antiproliferative Effects : Research indicates that 2-AEH2P exhibits significant antiproliferative effects on cancer cells. In a study assessing its effects on mammary carcinoma cells, it was found to enhance the cytotoxicity of chemotherapeutic agents like paclitaxel and simvastatin, leading to increased apoptosis in tumor cells .

- Pro-apoptotic Activity : The compound influences apoptosis pathways by modulating the expression of key proteins involved in cell survival and death. Notably, it affects markers such as Bcl-2 and caspase-3, which are critical in regulating apoptosis .

- Immunomodulatory Effects : The combination of 2-AEH2P with colony-stimulating factors demonstrated synergistic effects in promoting immune responses against tumors. This suggests its potential role as an adjuvant therapy in cancer treatment .

Case Study 1: Synergistic Effects with Chemotherapy

A clinical investigation examined the effects of 2-AEH2P combined with paclitaxel on breast cancer cells. The study utilized flow cytometry to analyze cell cycle phases and mitochondrial membrane potential changes. Results indicated that the combination treatment significantly reduced cell viability compared to either agent alone, highlighting a synergistic interaction that enhances therapeutic efficacy .

Case Study 2: Immunomodulation in Tumor Microenvironment

Another study focused on the immunomodulatory properties of 2-AEH2P when used alongside GM-CSF (Granulocyte-Macrophage Colony-Stimulating Factor). The findings revealed that this combination not only increased the expression of pro-apoptotic markers but also enhanced the immune response against tumor cells, suggesting a dual mechanism of action involving both direct cytotoxicity and immune system activation .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Antiproliferative | Inhibits cancer cell growth, particularly in breast cancer models |

| Pro-apoptotic | Induces apoptosis via modulation of Bcl-2 and caspase-3 expression |

| Immunomodulatory | Enhances immune response when combined with GM-CSF |

| Synergistic Interaction | Works effectively with chemotherapeutic agents like paclitaxel |

Propiedades

IUPAC Name |

calcium;2-aminoethyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H8NO4P.Ca/c2*3-1-2-7-8(4,5)6;/h2*1-3H2,(H2,4,5,6);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNGVLOMGPMONPB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COP(=O)(O)[O-])N.C(COP(=O)(O)[O-])N.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14CaN2O8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.